molecular formula C7H14ClNO3 B1321392 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride CAS No. 41248-72-0

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B1321392
CAS RN: 41248-72-0
M. Wt: 195.64 g/mol
InChI Key: KGMVIJHCIWEMFF-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a compound that has been studied in various contexts due to its relevance in medicinal chemistry and organic synthesis. It is a cyclic alpha-amino acid derivative, which is a common structural motif in many natural and synthetic compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids, which are structurally related to 4-hydroxy-1-methylpiperidine-4-carboxylic acid, has been achieved using D-serine as a chiral template. Key steps include chelation-controlled addition of a homoallyl Grignard reagent and zinc borohydride-mediated reduction . Another study reports the synthesis of 5-hydroxy-4-methylpipecolic acid from S-glutamic acid, highlighting the chemoselective methylenation of an amide carbonyl group as a key step . These methods could potentially be adapted for the synthesis of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a related compound, has been characterized by X-ray diffraction methods. The piperidinium ring in this compound adopts a chair conformation with various substituents occupying axial and equatorial positions. The study also discusses the disorder in the structure and the formation of homoconjugated cations . Similarly, two polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochloride have been synthesized and characterized, providing insights into the conformational preferences and hydrogen bonding patterns of the hydroxy and carboxylate groups .

Chemical Reactions Analysis

The reactivity of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride can be inferred from studies on similar compounds. For example, the vinylfluoro group has been used as an acetonyl cation equivalent in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, demonstrating the potential for nucleophilic addition reactions . Additionally, the synthesis of new chiral bicyclic 3-hydroxypiperidines from beta-amino alcohols involves diastereoselective ring expansion, which could be relevant for the synthesis of substituted piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride can be deduced from studies on structurally related compounds. For instance, the FTIR spectrum of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride shows intense bands corresponding to OH stretching and OHO hydrogen bonding, indicating strong intermolecular interactions . The NMR spectra provide evidence for the inequivalence of the piperidinium ring protons due to different conformations of the OH group . The polymorphic forms of 4-hydroxy-1-methylpiperidine betaine hydrochloride also exhibit distinct hydrogen bonding patterns and crystal packing, which could influence the solubility and stability of the compound .

Scientific Research Applications

Molecular Structure and Conformation

  • Cocrystal Formation : Bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride forms cocrystals, showcasing its utility in studying molecular interactions and crystal structures (Dega-Szafran et al., 2006).
  • NMR Spectroscopy Studies : The compound's derivatives have been analyzed using NMR spectroscopy, providing insights into their molecular conformations and chemical environments (Dega-Szafran et al., 2006).

Synthetic Applications

  • Intermediate for Synthesis : It serves as a starting material for synthesizing various compounds, such as 5-hydroxy-4-methylpipecolic acid, demonstrating its role as a versatile intermediate in synthetic chemistry (Herdeis & Heller, 1997).
  • Synthesis of Spin-Labeled Amides : Its derivatives are used to synthesize spin-labeled amides with antioxidant potential and applications in biomedical studies, such as magnetic-resonance imaging (MRI) (Yushkova et al., 2013).

Crystallography and Polymorphism

  • Polymorphic Studies : Different polymorphic forms of the compound have been synthesized and analyzed using X-ray diffraction and DFT methods, highlighting its importance in the study of polymorphism in molecular crystals (Dega-Szafran et al., 2005).

Analytical Chemistry

  • Vibrational Spectroscopy Analysis : Its polymorphs have been studied using vibrational spectroscopy, aiding in the understanding of molecular vibrations and structure (Szafran et al., 2008).

Antimicrobial Research

  • Antimicrobial Agent Synthesis : The synthesis of new derivatives of this compound has been explored, with some showing efficacy against various bacterial and fungal strains, indicating its potential in antimicrobial research (Dega-Szafran & Dulewicz, 2006).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as Acute Tox. 3 Oral . The hazard statements include H301 and the precautionary statements include P301 + P310 .

properties

IUPAC Name

4-hydroxy-1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8-4-2-7(11,3-5-8)6(9)10;/h11H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMVIJHCIWEMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

CAS RN

41248-72-0
Record name 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41248-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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